

Receptor Binding Affinity of Protriptyline

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Compound Focus: Protriptyline

CAS No.: 438-60-8

Cat. No.: S561175

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The table below summarizes the key receptor binding data for **Protriptyline**, providing dissociation constants (K_i) and inhibitory constants (IC_{50}) where available.

Target	Affinity / Inhibition Constant	Experimental Context / Notes
Norepinephrine Transporter (NET) [1]	$K_i = 1.41 \text{ nM}$ [2]	Human; primary high-affinity target.
Serotonin Transporter (SERT) [1]	$K_i = 19.6 \text{ nM}$ [2]	Human; secondary high-affinity target.
Dopamine Transporter (DAT) [2]	$K_i = 2100 \text{ nM}$ [2]	Human; very low affinity.
Histamine H ₁ Receptor [3] [4]	$K_i = \sim 25.8 \text{ nM}$ [4]	Rat brain membrane; high affinity, linked to sedative effects and weight gain.
Muscarinic Acetylcholine Receptor [3]	-	High antagonism; mediates anticholinergic effects (e.g., dry mouth, constipation, urinary retention).
Alpha-1 Adrenergic Receptor [3]	-	Antagonism; can cause orthostatic hypotension and dizziness.

Target	Affinity / Inhibition Constant	Experimental Context / Notes
5-HT _{2a} Serotonin Receptor [2]	K _i = 70 nM [2]	Human.
5-HT _{1a} Serotonin Receptor [2]	K _i = 3800 nM [2]	Human; low affinity.
hERG Potassium Channel [5]	IC ₅₀ = ~1.1 μM [5]	Direct block; linked to QTc prolongation and risk of severe cardiac arrhythmia.

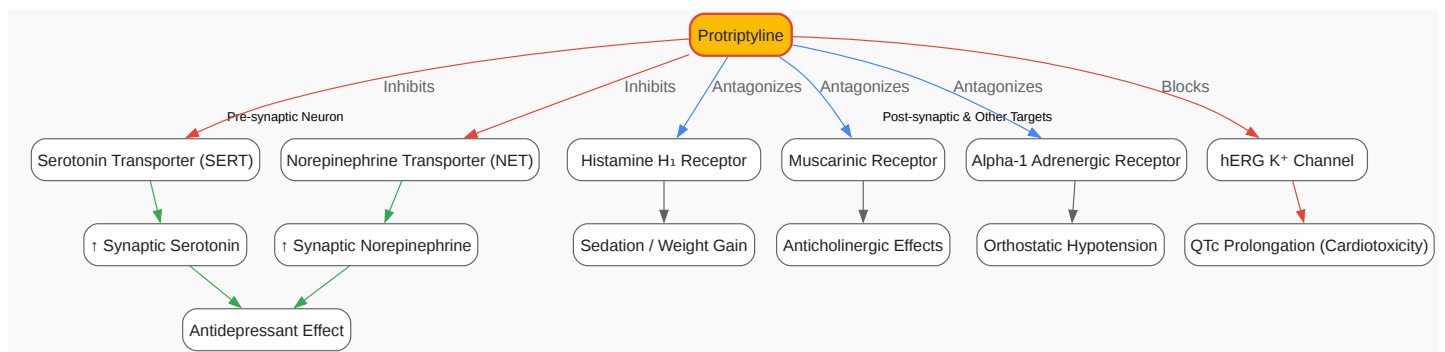
Experimental Methodologies for Binding Assays

The quantitative data in the profile above is typically generated through well-established biochemical techniques. Here are the methodologies for key experiments:

- **Radioligand Binding Assays for Monoamine Transporters and Receptors** [4]: This is the gold standard for determining binding affinity (K_i). The general protocol involves preparing a membrane fraction from the target tissue or cultured cells expressing the receptor. A known concentration of a radioactively labeled ligand (e.g., [³H]pyrilamine for H₁ receptors) is incubated with the membrane preparation and various concentrations of the test drug (**protriptyline**). The mixture is filtered to separate membrane-bound radioactivity from free radioactivity, and the amount of bound radioligand is measured. The concentration of **protriptyline** that displaces 50% of the specific radioligand binding is determined, and the K_i is calculated using the Cheng-Prusoff equation.
- **Electrophysiology for hERG Channel Blockade** [5]: The effect on the hERG channel is directly measured using patch-clamp techniques. Cells (e.g., HEK293 cells) that are genetically engineered to stably express the hERG potassium channel are used. A specific voltage protocol is applied to the cell to elicit the hERG current (I_{rk}). **Protriptyline** is then applied to the extracellular solution, and the degree to which it reduces the peak I_{rk} is measured. The concentration that causes a 50% reduction (IC₅₀) is calculated from a dose-response curve.

Visualizing Protriptyline's Primary Signaling Pathways

The following diagram illustrates the core molecular interactions and downstream effects of **protriptyline** binding.



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*Summary of **Protriptyline**'s primary molecular targets and downstream clinical effects.*

Critical Considerations for Research and Development

- **Cardiotoxicity Risk is a Key Development Concern:** The relatively high-affinity block of the **hERG channel** is a major liability [6] [5]. This effect is concentration-dependent and necessitates careful cardiac monitoring (e.g., ECG for QTc interval) in both pre-clinical and clinical stages. This risk profile is a primary reason why newer antidepressants with cleaner safety profiles are often preferred in clinical practice [6].

- **Exploration of Multi-Target Therapeutic Potential:** While its side effects are limiting, **protriptyline**'s complex polypharmacology has sparked interest in drug repurposing. One study identified it as a potent **multi-target directed ligand (MTDL)** for Alzheimer's disease, showing *in vitro* inhibitory activity against acetylcholinesterase (AChE), β -secretase (BACE-1), and amyloid- β (A β) aggregation [7]. This suggests potential for redesigned analogs.
- **Interpretation of High-Affinity Binding Data:** For drugs like tricyclic antidepressants that bind with very high affinity (e.g., sub-nanomolar K_i for H₁ receptors), the calculated inhibition constant can be overestimated if the **receptor concentration** in the assay is too high [4]. It is critical to correlate *in vitro* binding data with functional biological assays to confirm pharmacological activity.

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